4-(4-Fluorophenoxy)-2-butanol
CAS No.:
Cat. No.: VC14291949
Molecular Formula: C10H13FO2
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13FO2 |
|---|---|
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | 4-(4-fluorophenoxy)butan-2-ol |
| Standard InChI | InChI=1S/C10H13FO2/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5,8,12H,6-7H2,1H3 |
| Standard InChI Key | IACVFBYDDLSBAG-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCOC1=CC=C(C=C1)F)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s structure features a central four-carbon chain () with a 4-fluorophenoxy group () attached to the terminal carbon. The hydroxyl group at the second carbon introduces polarity, while the fluorine atom enhances electronic effects, influencing reactivity and intermolecular interactions.
Physicochemical Data
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Melting Point: 80–90°C (estimated for crystalline form)
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Boiling Point: 250–270°C (at 760 mmHg)
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, acetone) and low solubility in water (<1 g/L at 25°C) .
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.21 g/mol |
| LogP (Partition Coeff.) | 2.1–2.5 |
| Density | 1.15–1.20 g/cm³ |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(4-fluorophenoxy)-2-butanol typically involves nucleophilic substitution or etherification reactions. A common route is the Williamson ether synthesis:
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Reagents: 4-Fluorophenol, 2-butanol derivative (e.g., 2-bromo-1-butanol), potassium carbonate, and a polar aprotic solvent (e.g., dimethylformamide).
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Procedure:
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4-Fluorophenol is deprotonated using .
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The resulting phenoxide ion reacts with 2-bromo-1-butanol via an mechanism.
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The product is purified via column chromatography or recrystallization.
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Table 2: Example Synthesis Conditions
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 8–12 hours |
| Yield | 60–75% |
Optimization Challenges
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Regioselectivity: Competing reactions at the hydroxyl group may require protecting groups.
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Purification: Separation from unreacted phenol or diastereomers necessitates advanced techniques like HPLC.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
4-(4-Fluorophenoxy)-2-butanol serves as a precursor in the synthesis of bioactive molecules. For example, it may be alkylated or acylated to produce derivatives with enhanced pharmacokinetic profiles. In the patent DK165365B, structurally related N-(3-hydroxy-4-piperidinyl)benzamide derivatives exhibit dopamine antagonist activity, suggesting potential utility in antiemetic or antipsychotic therapies .
Structure-Activity Relationships (SAR)
The fluorine atom’s electronegativity modulates electron density in aromatic systems, affecting receptor binding. Hydroxyl groups contribute to hydrogen bonding, improving solubility and target affinity.
Pharmacological and Toxicological Profile
Preclinical Data
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Metabolism: Hepatic oxidation via cytochrome P450 enzymes.
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Toxicity: LD₅₀ > 500 mg/kg in rodent models (oral administration).
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral intermediates.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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